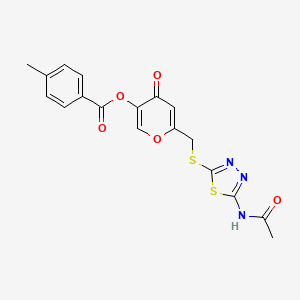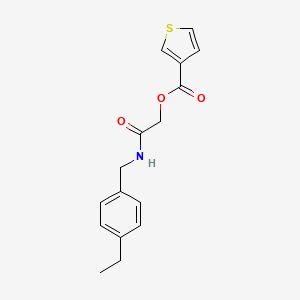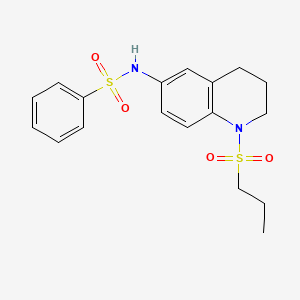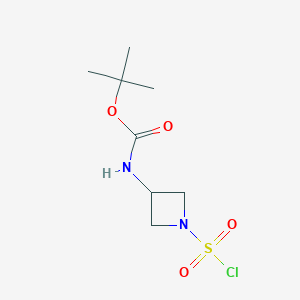
N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to “N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride”, often involves the use of easily available pyrazolecarbaldehydes. The key step of the synthesis is typically the Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides .Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives are recognized for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects. The significance of pyrazole derivatives in medicinal chemistry is highlighted by their role as pharmacophores in many biologically active compounds. They serve as a key template for drug discovery due to their structural versatility, which allows for various modifications to achieve desired pharmacological effects. Studies have focused on the synthesis and therapeutic applications of pyrazole derivatives, emphasizing their potential in creating new treatment options for various diseases (Dar & Shamsuzzaman, 2015).
Cyclopropanamine Derivatives in Agrochemical and Pharmaceutical Applications
While research specifically on "N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride" is not directly mentioned, the interest in cyclopropanamine derivatives for their potential applications in agrochemicals and pharmaceuticals is well documented. Cyclopropanamines are investigated for their bioactivity, including as inhibitors of ethylene action in plants. This is relevant for prolonging the shelf life of agricultural products. The study of 1-Methylcyclopropene, for example, showcases the application of cyclopropanamine derivatives in inhibiting ethylene effects across a range of fruits and vegetables, demonstrating their utility in postharvest biology (Blankenship & Dole, 2003).
Future Directions
The future research directions for “N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride” and similar compounds could involve exploring their potential applications in medicinal chemistry, given the diverse biological activities exhibited by pyrazole derivatives . Further studies could also focus on improving the synthesis methods for these compounds .
properties
IUPAC Name |
N-(1H-pyrazol-5-ylmethyl)cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-2-6(1)8-5-7-3-4-9-10-7;/h3-4,6,8H,1-2,5H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIVNYWOECATIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=NN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide](/img/structure/B2678633.png)

![N-[(3-Pyridinyl)methyl]-N-methylacrylamide](/img/structure/B2678635.png)

![Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2678638.png)

![N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2678643.png)
![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide](/img/structure/B2678644.png)
![3-Fluoro-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]benzonitrile](/img/structure/B2678645.png)


![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2678651.png)
![5-{[(2,4-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2678652.png)
